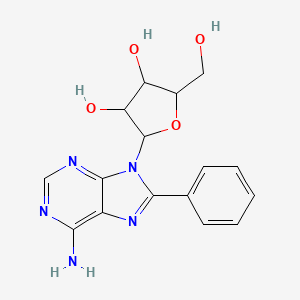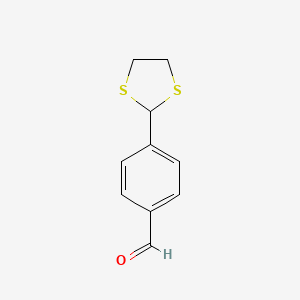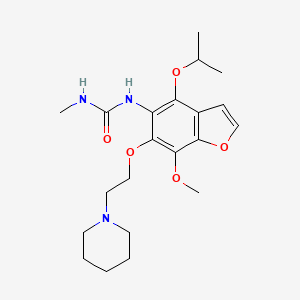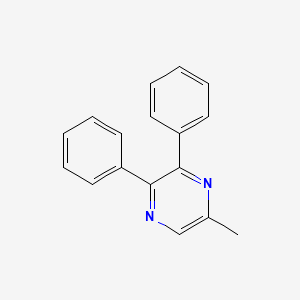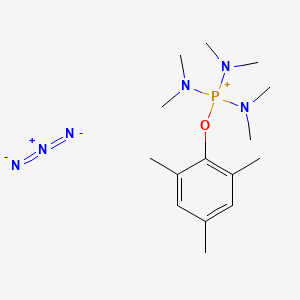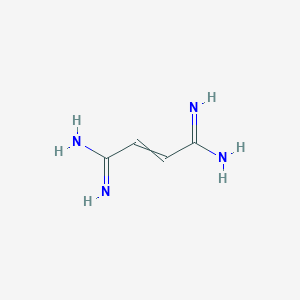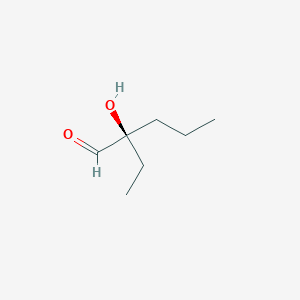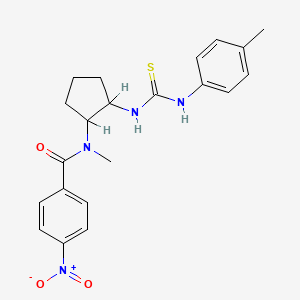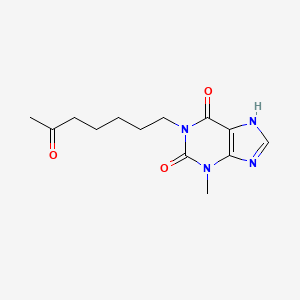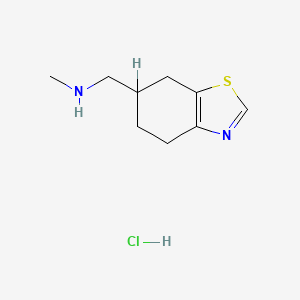
4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, filtration, and recrystallization are crucial to obtain the final product in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in neurodegenerative diseases and psychiatric disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 4,5,6,7-Tetrahydro-5-azabenzimidazole hydrochloride
Uniqueness
4,5,6,7-Tetrahydro-N-methyl-6-benzothiazolemethanamine hydrochloride stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for various scientific and industrial advancements.
Properties
CAS No. |
77529-06-7 |
|---|---|
Molecular Formula |
C9H15ClN2S |
Molecular Weight |
218.75 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;/h6-7,10H,2-5H2,1H3;1H |
InChI Key |
SKBAKFNXRHAOMC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC2=C(C1)SC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


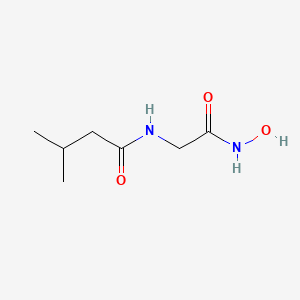
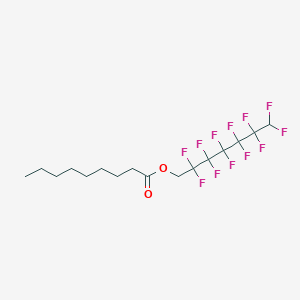
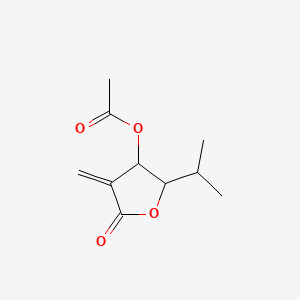
![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
